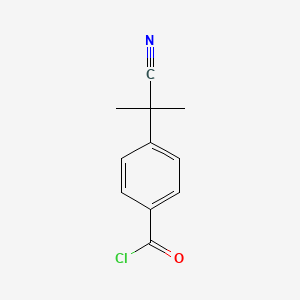

4-(2-Cyanopropan-2-yl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

4-(2-Cyanopropan-2-yl)benzoyl chloride is utilized in the synthesis of novel compounds with potential antibacterial activities. A study highlighted the synthesis of novel (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride, which was further reacted with various nucleophilic reagents containing nitrogen and oxygen, resulting in new 2-propenoylamide and ester derivatives. Some of these amides cyclized under specific conditions to yield new derivatives of heterocyclic systems, with several products showing antibacterial activities (Shiba, El-ziaty, Elaasar, & Al-Saman, 2008).

Acylation of Azaindoles

Research has explored the acylation of azaindoles at the C-3 position, employing benzoyl chloride among other acyl chlorides. Optimal results were obtained using AlCl(3) in CH(2)Cl(2) followed by the addition of an acyl chloride. This study provides a framework for effectively attaching various acyl groups to azaindoles, expanding the chemical versatility of these compounds (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Production of Substituted Naphthalenes and Anthracenes

Benzoyl chlorides are instrumental in the iridium-catalyzed reaction with internal alkynes, leading to the production of 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives. This process involves decarbonylation and has shown good yields, indicating its potential for synthesizing complex aromatic compounds (Yasukawa, Satoh, Miura, & Nomura, 2002).

Synthesis of 4(3H)-quinazolinones

Benzoyl chlorides are involved in the synthesis of 4(3H)-quinazolinones, highlighting the interaction between fluorine-substituted benzoyl chlorides and 2-amino-N-heterocycles. This process is significant for its straightforward nature and the moderate activity of some produced compounds against tumor cell lines, showcasing potential in pharmaceutical development (Deetz, Malerich, Beatty, & Smith, 2001).

'Green' Benzoylation Methodology

Benzoyl chloride has been used in a 'green' benzoylation methodology, offering an environmentally friendly and efficient alternative to conventional systems. This approach, utilizing benzoyl cyanide in an ionic liquid, has shown high efficiency and selectivity in benzoylation reactions at ambient temperatures, demonstrating versatility and potential for eco-friendly chemical processes (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Propiedades

IUPAC Name |

4-(2-cyanopropan-2-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-11(2,7-13)9-5-3-8(4-6-9)10(12)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOGCRTXEAQODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664948 |

Source

|

| Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-75-1 |

Source

|

| Record name | 4-(1-Cyano-1-methylethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

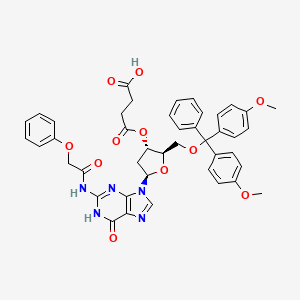

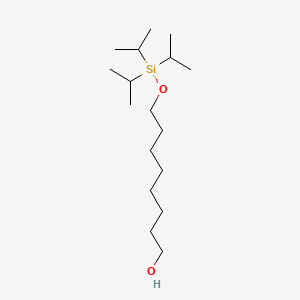

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)